![molecular formula C23H24N4O3 B2504223 3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899953-49-2](/img/structure/B2504223.png)

3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

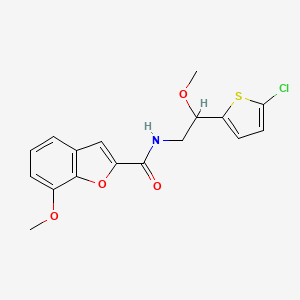

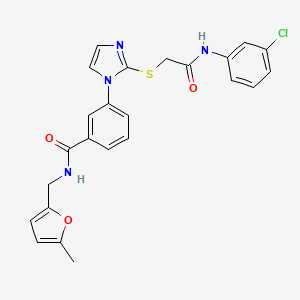

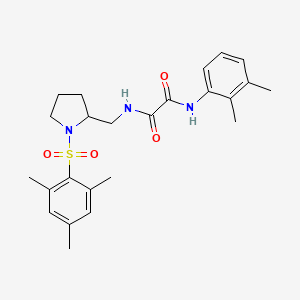

The compound 3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities that can provide insights into the analysis of the compound . The first paper discusses pyridyl substituted benzamides with a naphthalimide core and their unique luminescent properties . The second paper reports on the synthesis of benzamide derivatives with a pyrazole core and their biological activity . These studies contribute to the understanding of the chemical behavior and potential applications of benzamide derivatives, which can be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of related benzamide compounds involves the condensation of benzoic acid chloride with various amines . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed. For instance, the methylene group in the first paper's compounds connects the naphthalimide core to the benzamide moiety . In the second paper, the synthesis of benzamide derivatives is achieved using 4-aminophenazone, indicating the versatility of benzamide chemistry .

Molecular Structure Analysis

The molecular structures of the compounds in the first paper are supported by spectral measurements and X-ray crystallography . These techniques could be applied to determine the structure of this compound. The presence of substituents such as pyridyl or pyrazolyl groups in the compounds studied suggests that the pyrrolidinylpyridazinyl group in the compound of interest would likely influence its electronic and steric properties.

Chemical Reactions Analysis

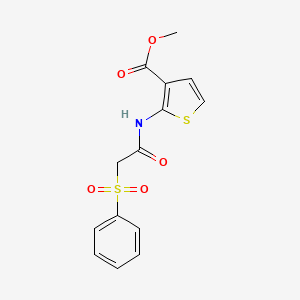

The compounds in the first paper exhibit multi-stimuli responsive behavior, including mechanochromic properties, which are changes in color due to mechanical stress . This suggests that this compound may also exhibit similar reactivity under different stimuli. The biological evaluation in the second paper indicates that benzamide derivatives can interact with protein targets such as alkaline phosphatases and ecto-5'-nucleotidases . This implies that the compound of interest may also participate in biochemical reactions.

Physical and Chemical Properties Analysis

The luminescent properties of the compounds in the first paper, along with their aggregation-enhanced emission, suggest that this compound might also display interesting optical properties . The polarity of the solvent affects the luminescence behavior, which could be relevant for the compound . The biological activity of the compounds in the second paper highlights the potential pharmacological relevance of benzamide derivatives , which could extend to the compound being analyzed.

Scientific Research Applications

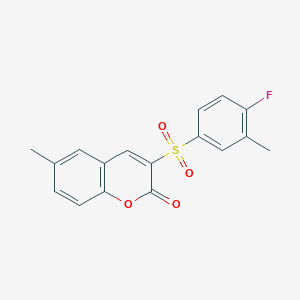

Asymmetric Syntheses of Pyrrolidines : A study by Katritzky et al. (1999) in "The Journal of Organic Chemistry" described the synthesis of novel chiral pyrrolidine synthons, which react with various organometallic reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines. These findings are significant for the synthesis of complex organic compounds.

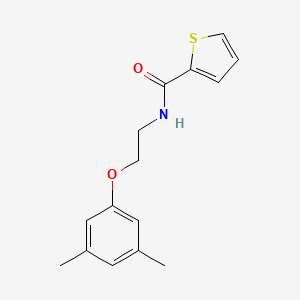

Synthesis and Characterization of Benzamides : Research conducted by Talupur et al. (2021) published in the "International Journal of Applied Research" focused on the synthesis of various benzamide derivatives, including structures related to 3,4-dimethoxybenzamide. Their work also included antimicrobial evaluation and molecular docking studies, emphasizing the potential biomedical applications of these compounds.

Potential Antipsychotic Agents : A study by Högberg et al. (1990) in "Journal of Medicinal Chemistry" explored the synthesis and antidopaminergic properties of benzamide compounds, including 3,4-dimethoxybenzamide derivatives. This research is pivotal in understanding the medicinal potential of these compounds, particularly in the context of antipsychotic medications.

MCH-R1 Antagonists for Obesity Treatment : The study by Kim et al. (2006) in "Bioorganic & Medicinal Chemistry Letters" identified compounds, including a derivative of 3,4-dimethoxybenzamide, as potent MCH-R1 antagonists. This research is significant in the context of developing treatments for obesity.

Synthesis for Radiopharmaceuticals : Bobeldijk et al. (1990) in "Journal of Labelled Compounds and Radiopharmaceuticals" focused on the synthesis of derivatives of 3,4-dimethoxybenzamide, particularly for the preparation of radiopharmaceuticals like (S)-123I-IBZM. This study Bobeldijk et al. (1990) is crucial for advancements in medical imaging and diagnostics.

Biological Activities Against Mosquitoes : A study by Schaefer et al. (1981) in "Journal of Economic Entomology" examined the biological activities of benzamide derivatives, including compounds structurally related to 3,4-dimethoxybenzamide, against mosquitoes and non-target organisms. This research is relevant for understanding the ecological impact and potential use in pest control.

properties

IUPAC Name |

3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-29-20-10-8-17(15-21(20)30-2)23(28)24-18-7-5-6-16(14-18)19-9-11-22(26-25-19)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAMEOXOALWWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)